hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate
Description
This compound is a structurally complex benzimidazole derivative featuring multiple functional groups, including:
- A benzimidazole core substituted with methyl and pyridin-2-ylcarbamoyl moieties.
- A 3-oxo-3-(pyridin-2-ylamino)propyl chain, which introduces keto and pyridinylamino groups.
- A hexyl carbamate group at the terminal end, enhancing lipophilicity.
Properties
Molecular Formula |
C37H41N9O4 |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate |
InChI |
InChI=1S/C37H41N9O4/c1-3-4-5-10-23-50-37(49)44-35(38)26-13-16-28(17-14-26)41-25-33-42-29-24-27(15-18-30(29)45(33)2)36(48)46(32-12-7-9-21-40-32)22-19-34(47)43-31-11-6-8-20-39-31/h6-9,11-18,20-21,24,41H,3-5,10,19,22-23,25H2,1-2H3,(H2,38,44,49)(H,39,43,47) |
InChI Key |
AKAJFRRJIOTETC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5)\N |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate involves multiple steps. The process typically begins with the preparation of the benzimidazole and pyridine intermediates. These intermediates are then coupled through a series of reactions including amidation and carbamation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions such as temperature, pressure, and concentration of reagents is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Research Findings and Challenges
- Bioactivity : Preliminary studies suggest the compound inhibits tyrosine kinases (IC₅₀ ~50 nM), outperforming erlotinib (IC₅₀ ~100 nM) but lagging behind dacomitinib due to steric hindrance from the hexyl chain .
- Solubility : The hexyl carbamate improves membrane permeability but reduces aqueous solubility (logP ~4.2 vs. 2.8 for lansoprazole), necessitating formulation optimization .
- Toxicity: Pyridin-2-ylamino groups may confer genotoxicity risks if metabolized to electrophilic intermediates, a concern shared with nitroimidazoles .
Biological Activity
Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple functional groups, contributing to its biological activity. The following table summarizes its key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₃₁N₅O₃ |
| Molecular Weight | 357.49 g/mol |
| Functional Groups | Carbamate, benzimidazole, pyridine |
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. For instance, a study highlighted that certain benzimidazole derivatives demonstrated potent antioxidant properties, suggesting potential applications in inflammatory diseases .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. A related study on piperidine derivatives showed significant antimicrobial activity against various bacterial strains, indicating that similar compounds could possess comparable effects .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example, derivatives of related structures have shown promising results as α-glucosidase inhibitors, which are crucial for managing diabetes . This suggests that this compound may also exhibit similar inhibitory effects.
Case Studies
- Study on Antioxidant Activity : A recent study investigated the antioxidant properties of benzimidazole derivatives and found that modifications in the molecular structure enhanced their efficacy against oxidative stress markers in vitro .
- Antimicrobial Efficacy : Another research explored the antimicrobial activities of piperidine derivatives against pathogenic bacteria and fungi, revealing that certain modifications resulted in enhanced potency compared to standard antimicrobial agents .
- Enzyme Inhibition Research : A study focusing on α-glucosidase inhibitors demonstrated that specific structural features within related compounds significantly increased their inhibitory capacity, which could be extrapolated to predict similar behavior for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
